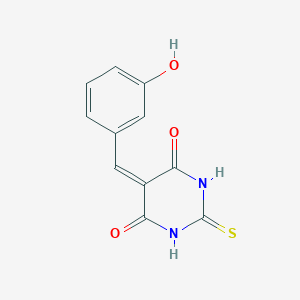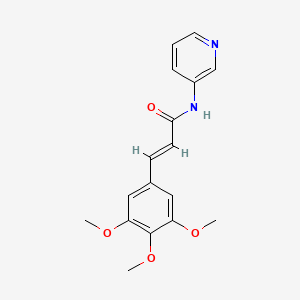
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, studies have shown that N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS). N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also increases the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which protect cells against oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its broad spectrum of activity. It has been shown to be effective against various types of cancer cells and has anti-inflammatory and neuroprotective properties. However, one of the limitations is the lack of knowledge about its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
未来方向
There are several future directions for research on N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemopreventive agent for cancer. Further studies are also needed to determine the safety and efficacy of N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in clinical trials.
Conclusion:
In conclusion, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further studies. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics.
合成方法
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction between 4-ethoxyaniline and 3-methoxybenzaldehyde, followed by the reaction with methylsulfonyl chloride and glycine. The final product is then purified using column chromatography to obtain pure N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-25-16-10-8-14(9-11-16)19-18(21)13-20(26(3,22)23)15-6-5-7-17(12-15)24-2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWJMLMHJAMKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6225598 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)


![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)


![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)